molecular formula C25H23ClN2O3S2 B610464 (R)-GNE-140 CAS No. 2003234-63-5

(R)-GNE-140

Cat. No.: B610464
CAS No.: 2003234-63-5
M. Wt: 499.04
InChI Key: SUFXXEIVBZJOAP-RUZDIDTESA-N
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Mechanism of Action

Target of Action

The primary targets of ®-GNE-140 are Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB) . These enzymes play a crucial role in the metabolism of lactate, a key molecule in the energy production pathways of cells.

Mode of Action

®-GNE-140 acts as a potent inhibitor of LDHA and LDHB. It binds to these enzymes and inhibits their activity, with IC50s of 3 nM and 5 nM for LDHA and LDHB, respectively . This inhibition disrupts the normal metabolic processes within the cell, leading to significant changes in cellular function.

Biochemical Pathways

The inhibition of LDHA and LDHB by ®-GNE-140 affects the glycolysis pathway and oxidative phosphorylation (OXPHOS), two major biochemical pathways involved in energy production . This disruption can lead to a rapid change in global metabolism within cells .

Pharmacokinetics

®-GNE-140 has high bioavailability in mice . At higher oral doses, ranging from 50 to 200 mg/kg, ®-GNE-140 displays greater exposure . This suggests that the compound is well-absorbed and distributed within the body, reaching the target sites effectively.

Result of Action

The inhibition of LDHA and LDHB by ®-GNE-140 leads to a reduction in the growth of certain cancer cell lines . For example, it has been shown to inhibit proliferation in 37 of 347 cancer cell lines tested at a potency cut off of 5 µM .

Action Environment

The action of ®-GNE-140 can be influenced by various environmental factors. For instance, pancreatic cell lines that utilize OXPHOS rather than glycolysis were inherently resistant to GNE-140, but could be resensitized to GNE-140 with the OXPHOS inhibitor phenformin . Additionally, acquired resistance to GNE-140 was driven by activation of the AMPK-mTOR-S6K signaling pathway, which led to increased OXPHOS .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-GNE-140 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature . Generally, the synthesis involves the use of various reagents and catalysts to achieve the desired stereochemistry and purity.

Industrial Production Methods

Industrial production of ®-GNE-140 requires stringent control of reaction conditions to ensure high yield and purity. This typically involves large-scale synthesis using optimized reaction parameters and purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

®-GNE-140 primarily undergoes inhibition reactions with lactate dehydrogenase A and lactate dehydrogenase B. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

The compound is stable under various conditions and does not react with common reagents used in organic synthesis. It is typically dissolved in dimethyl sulfoxide for biological assays .

Major Products Formed

The primary product of ®-GNE-140’s interaction is the inhibited form of lactate dehydrogenase A and lactate dehydrogenase B, which leads to a reduction in lactate production in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-GNE-140 is unique due to its high selectivity and potency as an inhibitor of lactate dehydrogenase A and lactate dehydrogenase B. Its effectiveness in reducing lactate production makes it a valuable tool in cancer research and potential therapeutic applications .

Properties

IUPAC Name

(2R)-5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFXXEIVBZJOAP-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)[C@]3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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